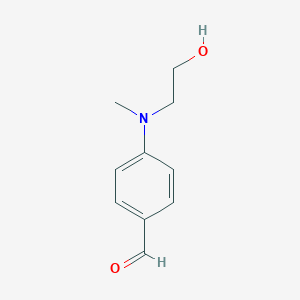

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-hydroxyethyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCUIVLSLBBESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394271 | |

| Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-91-8 | |

| Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a tertiary amine, and a primary alcohol, makes it a versatile building block for the creation of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a representative synthetic protocol and relevant safety information. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this compound in their work. The compound is also known by its alternate name, 4-(n-Methyl-n-hydroxyethyl)amino benzaldehyde[1].

Core Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 66-70 °C | [3][4] |

| Boiling Point | 354.0 ± 27.0 °C at 760 mmHg (Predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in water and organic solvents. | [2] |

Table 2: Chemical and Spectroscopic Properties

| Property | Value | Source(s) |

| CAS Number | 1201-91-8 | [1][3][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][5][6] |

| Molecular Weight | 179.22 g/mol | [1][3][5][6] |

| IUPAC Name | 4-[ (2-hydroxyethyl)(methyl)amino]benzaldehyde | |

| InChI Key | JOCUIVLSLBBESN-UHFFFAOYSA-N | |

| SMILES | CN(CCO)c1ccc(C=O)cc1 | |

| Spectral Data | 1H NMR, 13C NMR, FTIR, and Raman spectra are reportedly available on SpectraBase. | [7][8] |

Synthesis and Purification

Representative Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on the general principles of the Vilsmeier-Haack reaction and should be optimized for specific laboratory conditions.

1. Preparation of the Vilsmeier Reagent:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

2. Formylation Reaction:

-

Dissolve the starting material, N-methyl-N-(2-hydroxyethyl)aniline, in a minimal amount of anhydrous DMF.

-

Add the solution of the aniline derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

3. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is neutral.

-

The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification

A general method for the purification of N-substituted aminobenzaldehydes involves recrystallization[12]. The choice of solvent is crucial and may require some experimentation. Common solvent systems for recrystallization of polar organic compounds include ethanol, or mixtures such as hexane/acetone or hexane/ethyl acetate[13].

Representative Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If the solution is colored, treatment with activated charcoal may be necessary.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can enhance the yield of the crystals.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Research and Development

This compound is a versatile intermediate with applications in various fields:

-

Synthesis of Electro-optic Materials: It is used as a reagent in the synthesis of polymethacrylates and other materials with electro-optic properties[1][5].

-

Photosensitizers and Dyes: The chromophoric nature of the aminobenzaldehyde moiety makes it a suitable precursor for the synthesis of dyes and photosensitizers.

-

Pharmaceutical Research: As a functionalized aldehyde, it can be used in the construction of more complex molecules with potential biological activity, including heterocyclic compounds like pyridines and indoles[2].

-

Analytical Chemistry: This compound has been investigated as a fluorescent probe for the detection of certain enzymes and as a chemosensor for phenolic compounds[6][14].

Safety and Handling

It is important to handle this compound with appropriate safety precautions.

Table 3: Hazard Information

| Hazard Category | Description |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. A dust mask or respirator should be used if handling large quantities or if there is a risk of generating dust.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Biological Activity and Signaling Pathways

There is currently no publicly available information to suggest that this compound has a defined role in biological signaling pathways. As a synthetic intermediate, its primary relevance to drug development professionals lies in its utility as a building block for the synthesis of potentially bioactive molecules.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Logical Relationship of Properties

The following diagram illustrates the logical relationship between the key properties and applications of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 4. This compound 96 1201-91-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents [patents.google.com]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. N-Methyl-N-hydroxyethyl-4-aminobenzaldehyde | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (CAS 1201-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and key applications of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (CAS 1201-91-8). This document includes structured data tables for easy reference, detailed experimental protocols for synthesis and analysis, and visualizations of synthetic pathways.

Core Properties

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a formyl group, a methylamino group, and a hydroxyethyl group. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1201-91-8 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | Brown to dark brown or light yellow solid/powder | |

| Melting Point | 66-70 °C | |

| Boiling Point | 354.0 ± 27.0 °C (Predicted) | |

| Density | 1.170 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| pKa | 14.58 ± 0.10 (Predicted) |

Spectral Data

Spectral data is crucial for the identification and characterization of the compound.

| Spectral Data Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available for analysis. | |

| IR | Spectra available for analysis. | |

| Mass Spectrometry | Spectra available for analysis. |

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken during handling and storage.

Hazard Identification

| Hazard | Description | Reference(s) |

| Hazard Codes | Xi (Irritant) | |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Measures

| Precaution | Description | Reference(s) |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36: Wear suitable protective clothing. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in an inert atmosphere at 2-8°C. |

Synthesis and Applications

This compound serves as a key intermediate in the synthesis of various organic molecules, particularly those with applications in materials science.

Synthetic Applications

This compound is utilized in the synthesis of:

-

Crosslinkable tricyanopyrroline polymeric electro-optic materials.

-

Polymethacrylates.

-

2,5-bis[4-(methylaminoethanol)benzylidene]cyclopentanone.

-

4′-[(2-tosyloxyethyl)(methyl)amino]-4-phenyl-3-buten-2-malonitrile, a tosylate precursor.

-

Methanesulfonic acid 2-[(4-formyl-phenyl)-methyl-amino]-ethyl ester.

Synthetic Workflow Example: Synthesis of a Bis-benzylidene Cyclopentanone Derivative

The following diagram illustrates a generalized synthetic pathway for the formation of a bis-benzylidene cyclopentanone derivative, a reaction class where this compound is a key reactant.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound and its derivatives. Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions.

Synthesis of 2,5-bis[4-(N-methyl-N-(2-hydroxyethyl)amino)benzylidene]cyclopentanone

This protocol is adapted from a similar synthesis of a bis-enamine cyclopentanone derivative.

Materials:

-

This compound

-

Cyclopentanone

-

Sodium Hydroxide (NaOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethanol

-

Methyl tert-butyl ether (MTBE)

-

Round-bottom flask

-

Stir bar

-

Condenser

Procedure:

-

To a 10 mL round-bottom flask equipped with a stir bar, add cyclopentanone (1 equivalent), this compound (2.2 equivalents), and ethanol.

-

Add a catalytic amount of NaOH or DBU (e.g., 10 mol%).

-

Connect a condenser and stir the reaction mixture at an elevated temperature (e.g., reflux). The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the crystals by filtration.

-

Wash the crystals with cold MTBE (3 x 15 mL).

-

Dry the product under vacuum to obtain the purified 2,5-bis[4-(N-methyl-N-(2-hydroxyethyl)amino)benzylidene]cyclopentanone.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Dissolve a small amount of the sample (5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS to the solution to serve as an internal standard (δ 0.00 ppm).

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the peaks to the respective protons and carbons in the molecule.

General Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FT-IR Spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Potassium bromide (KBr), spectroscopic grade (if using pellets)

Procedure (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Press the die under high pressure (several tons) to form a transparent or translucent KBr pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Analyze the positions, intensities, and shapes of the absorption bands to identify the characteristic vibrations of the functional groups (e.g., -OH, C=O, C-N, aromatic C-H).

General Protocol for Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Direct insertion probe or a chromatographic inlet (GC-MS or LC-MS)

Procedure (Direct Insertion Probe with EI):

-

Place a small amount of the sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Ionize the sample molecules using a beam of electrons (typically 70 eV for EI).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

Detect the ions and generate the mass spectrum.

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

Logical Relationships and Workflows

Analytical Workflow for Compound Characterization

The following diagram outlines a typical workflow for the characterization of a synthesized batch of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation and optimization of the described protocols may be necessary.

In-Depth Technical Guide to the Structure Elucidaion of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde. The document details the analytical techniques used to confirm the molecular structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide also presents a plausible synthetic route and purification protocol. All data is presented in a clear, tabular format for ease of comparison, and a logical workflow for the structure elucidation process is visualized.

Introduction

This compound is a chemical compound of interest in various research and development fields, particularly as a reagent in the synthesis of electro-optic materials and polymethacrylates.[1] Its utility stems from its specific molecular structure, which combines an aromatic aldehyde with an N-methyl-N-ethanolamine substituent. Accurate confirmation of its structure is paramount for its proper application and for the prediction of its chemical behavior. This guide outlines the synergistic use of modern analytical techniques to provide an unambiguous structural assignment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the identification and handling of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| CAS Number | 1201-91-8 | [1][2] |

| Melting Point | 66-70 °C (lit.) | [2] |

| Appearance | Likely a solid at room temperature | [2] |

| SMILES | CN(CCO)c1ccc(C=O)cc1 | [2][3] |

| InChI | 1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3 | [2] |

Experimental Protocols

Synthesis of this compound

The following is a plausible synthetic protocol adapted from methods used for structurally similar compounds, such as 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.[4]

Reaction Scheme:

p-Fluorobenzaldehyde + N-methylethanolamine → this compound + HF

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add p-fluorobenzaldehyde (1.0 eq) and N-methylethanolamine (1.2 eq).

-

The reaction mixture is heated to 110-130 °C for 12-24 hours under a nitrogen atmosphere.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The pH of the mixture is adjusted to ~7 with a suitable aqueous acid.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

Analytical Instrumentation

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) analyzer.

-

Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film.

Structure Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram, illustrating the journey from synthesis to the final structural confirmation.

Caption: Workflow for the structure elucidation of the target compound.

Data Presentation and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Based on the known structure of this compound, the expected ¹H and ¹³C NMR chemical shifts are presented in Tables 2 and 3, respectively. These predictions are based on analogous compounds found in the literature.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.7 | Doublet | 2H | Aromatic protons ortho to -CHO |

| ~6.7 | Doublet | 2H | Aromatic protons meta to -CHO |

| ~3.8 | Triplet | 2H | Methylene protons (-CH₂-OH) |

| ~3.6 | Triplet | 2H | Methylene protons (-N-CH₂-) |

| ~3.1 | Singlet | 3H | Methyl protons (-N-CH₃) |

| ~2.5 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (-CHO) |

| ~152 | Aromatic carbon attached to Nitrogen |

| ~132 | Aromatic carbons ortho to -CHO |

| ~125 | Aromatic carbon ipso to -CHO |

| ~111 | Aromatic carbons meta to -CHO |

| ~60 | Methylene carbon (-CH₂-OH) |

| ~53 | Methylene carbon (-N-CH₂-) |

| ~40 | Methyl carbon (-N-CH₃) |

Mass Spectrometry (MS)

High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The expected molecular ion peak and key fragmentation patterns are summarized in Table 4.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Interpretation |

| 179.0946 | [M]⁺ | Molecular ion (Calculated for C₁₀H₁₃NO₂) |

| 162.0915 | [M - OH]⁺ | Loss of hydroxyl radical |

| 150.0789 | [M - CHO]⁺ | Loss of formyl radical |

| 134.0864 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 148.0813 | [M - CH₂CH₂OH]⁺ | Loss of hydroxyethyl radical |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for this compound are listed in Table 5.

Table 5: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500-3200 | Broad | O-H stretch (hydroxyl group) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 2850-2750 | Medium | Aldehyde C-H stretch |

| 1700-1680 | Strong | C=O stretch (aldehyde) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1250 | Strong | C-N stretch (aromatic amine) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Conclusion

The comprehensive analysis using NMR, MS, and IR spectroscopy, in conjunction with the physicochemical data, provides a robust and unambiguous elucidation of the structure of this compound. The presented data and protocols offer a valuable resource for researchers and professionals working with this compound, ensuring its correct identification and facilitating its application in various fields of chemical synthesis and materials science.

References

An In-depth Technical Guide to the Reaction Mechanisms of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, a versatile aromatic aldehyde with applications in the synthesis of specialized chemical compounds. The document details the core reaction mechanisms, provides experimental protocols, and presents quantitative data for key transformations.

Synthesis of this compound via Vilsmeier-Haack Reaction

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds, such as N-methyl-N-(2-hydroxyethyl)aniline, the precursor to the target molecule.

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, a chloroiminium salt, followed by the electrophilic aromatic substitution of the aniline derivative and subsequent hydrolysis to yield the aldehyde.

Reaction Mechanism

The Vilsmeier-Haack reaction begins with the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich aromatic ring of N-methyl-N-(2-hydroxyethyl)aniline, leading to the formation of an iminium salt intermediate. The final step involves hydrolysis of this intermediate to produce the desired this compound.

An In-depth Technical Guide on the Solubility of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known solubility characteristics of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde and outlines a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds in various organic solvents. This information is critical for researchers and professionals involved in drug development, chemical synthesis, and formulation, where understanding a compound's solubility is a fundamental requirement.

Core Compound Information

This compound is an organic compound with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] It is also known by its CAS Number 1201-91-8.[1] This compound is a solid at room temperature, with a melting point in the range of 66-70 °C.[1][2] It is used as a reagent in the synthesis of electro-optic materials and polymethacrylates.[3]

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative assessments indicate that the compound is slightly soluble in chloroform and methanol.[2]

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

Due to the lack of specific quantitative data, a standardized experimental protocol is provided below to enable researchers to determine the solubility of this compound, or other similar organic solids, in solvents of interest.

Experimental Protocol for Determining the Solubility of a Solid Organic Compound

This section details a general methodology for the determination of the solubility of a solid organic compound in an organic solvent.

Objective: To quantitatively determine the concentration of a saturated solution of a solid organic compound in a specific organic solvent at a controlled temperature.

Materials:

-

The solid organic compound of interest (solute)

-

A range of high-purity organic solvents

-

Analytical balance

-

Spatula

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer with stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary for the analytical method.

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period to facilitate the dissolution process and reach equilibrium. The time required for equilibration should be determined empirically, but 24 to 72 hours is often sufficient.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered, saturated solution with the same organic solvent using volumetric flasks to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as g/L, mg/mL, or mol/L.

-

The experiment should be performed in replicate (typically n=3) to ensure the precision and accuracy of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of a solid organic compound.

Caption: Experimental workflow for solubility determination.

References

Spectral Analysis of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, a versatile intermediate in the synthesis of fluorescent probes and materials for organic light-emitting diodes (OLEDs). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring these spectra are also provided to facilitate empirical verification.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and are intended to serve as a reference for researchers in the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~9.75 | s | - | 1H | Aldehyde (-CHO) |

| ~7.70 | d | 8.5 | 2H | Aromatic (ortho to -CHO) |

| ~6.70 | d | 8.5 | 2H | Aromatic (ortho to -N) |

| ~3.80 | t | 5.5 | 2H | Methylene (-CH₂-OH) |

| ~3.55 | t | 5.5 | 2H | Methylene (-N-CH₂-) |

| ~3.10 | s | - | 3H | Methyl (-N-CH₃) |

| ~2.0 (broad) | s | - | 1H | Hydroxyl (-OH) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.0 | Aldehyde Carbonyl (C=O) |

| ~152.0 | Aromatic (C-N) |

| ~132.0 | Aromatic (CH, ortho to -CHO) |

| ~125.0 | Aromatic (C-CHO) |

| ~111.0 | Aromatic (CH, ortho to -N) |

| ~60.0 | Methylene (-CH₂-OH) |

| ~52.0 | Methylene (-N-CH₂-) |

| ~39.0 | Methyl (-N-CH₃) |

Table 3: Predicted FTIR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500-3200 | Broad | O-H Stretch | Hydroxyl (-OH) |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 2850-2750 | Medium | C-H Stretch | Aldehyde (-CHO) |

| 1670-1650 | Strong | C=O Stretch | Aldehyde (C=O) |

| 1600-1580 | Strong | C=C Stretch | Aromatic Ring |

| 1520-1480 | Strong | C=C Stretch | Aromatic Ring |

| 1360-1340 | Medium | C-N Stretch | Aromatic Amine |

| 1250-1200 | Medium | C-O Stretch | Alcohol |

| 820-800 | Strong | C-H Bend | p-disubstituted Aromatic |

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Utilize a 500 MHz NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire the spectrum with a spectral width of 0-220 ppm, a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Employ proton decoupling to simplify the spectrum.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

FTIR Spectroscopy

1. Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared spectrometer equipped with a diamond or germanium ATR accessory.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the molecular structure.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and a hypothetical application of a derivative of this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Caption: Hypothetical signaling pathway for a fluorescent probe derived from this compound.

Thermal Stability of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and analytical methods for assessing the thermal stability of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde. Due to the limited direct experimental data on the thermal decomposition of this specific compound, this guide incorporates information on analogous compounds and generalizable experimental protocols to provide a thorough understanding for research and development purposes.

Physicochemical Properties and Thermal Data

This compound is an aromatic aldehyde containing both a tertiary amine and a primary alcohol functional group. Its thermal stability is a critical parameter for its synthesis, purification, storage, and application, particularly in the development of electro-optic materials and as a reagent in organic synthesis.[1]

Quantitative Thermal Data Summary

The available thermal data for this compound is limited and presents some inconsistencies in the literature. For a comprehensive understanding, this section also includes data for a structurally similar compound, 4-(Dimethylamino)benzaldehyde, which lacks the hydroxyethyl group but shares the N,N-disubstituted aminobenzaldehyde core.

| Property | This compound | 4-(Dimethylamino)benzaldehyde |

| Melting Point (°C) | 66-70 or 98-101 | 72-75[2] |

| Boiling Point (°C) | No data available | 176-177 @ 17 mmHg[3] |

| Decomposition Temperature | No data available | No specific data available, but hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[3] |

| Autoignition Temperature (°C) | No data available | 445[3] |

Note: The conflicting melting point ranges for this compound highlight the need for empirical verification.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, residual mass, and identifying different stages of thermal degradation.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument's microbalance.

-

Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air) and set the flow rate (typically 20-50 mL/min).

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600-800 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and exothermic or endothermic decomposition events.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Select the desired atmosphere (e.g., inert: nitrogen) and set the flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below the expected melting point.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the melting and decomposition regions.

-

-

Data Acquisition: Continuously record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the peaks to determine the enthalpy changes (e.g., enthalpy of fusion, enthalpy of decomposition).

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis.

Postulated Thermal Decomposition Pathway

Based on the known hazardous decomposition products of the analogous compound 4-(Dimethylamino)benzaldehyde, a plausible (though unconfirmed) thermal decomposition pathway for this compound would involve the breakdown of the molecule into smaller, gaseous products.

Caption: Postulated thermal decomposition products.

Conclusion

The thermal stability of this compound is a crucial parameter that requires further experimental investigation. The conflicting melting point data reported in the literature underscores the importance of empirical verification. The provided experimental protocols for TGA and DSC offer a clear path for researchers to obtain precise and reliable data on the thermal behavior of this compound. The information on the analogous compound, 4-(Dimethylamino)benzaldehyde, serves as a useful reference for predicting potential decomposition products and designing appropriate safety protocols when handling this compound at elevated temperatures. This guide provides the necessary framework for a comprehensive assessment of the thermal stability of this important chemical intermediate.

References

An In-depth Technical Guide to N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, a key organic intermediate, has carved a significant niche in the development of advanced materials, particularly in the realm of electro-optic chromophores and specialized polymers. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties. Detailed experimental protocols for its synthesis via the Vilsmeier-Haack reaction are presented, alongside a thorough analysis of its spectral characteristics. This document serves as a critical resource for researchers and professionals engaged in the fields of materials science, organic synthesis, and dye chemistry.

Introduction

This compound, with the CAS number 1201-91-8, is an aromatic aldehyde characterized by the presence of a tertiary amine with both a methyl and a 2-hydroxyethyl substituent.[1] This unique molecular architecture imparts valuable properties, making it a sought-after precursor in the synthesis of a variety of functional materials. Its primary applications lie in the creation of electro-optic materials and as a component in polymethacrylate synthesis.[1] The electron-donating nature of the substituted amino group in the para position to the electron-withdrawing aldehyde group creates a push-pull system, which is fundamental to its utility in non-linear optics.

Discovery and History

The precise discovery of this compound is not prominently documented in seminal publications. However, its emergence is intrinsically linked to the broader history of synthetic dye chemistry, which began with the discovery of mauveine by William Henry Perkin in 1856.[2][3] The development of aminobenzaldehydes as crucial intermediates for dyes followed, with early patents like the one for m-amino-benzaldehyde dating back to 1920.[4]

The synthesis of N-substituted aminobenzaldehydes became particularly relevant with the advancement of disperse dyes for synthetic fibers and later, with the exploration of organic molecules for electro-optic applications. The Vilsmeier-Haack reaction, discovered in the 1920s, provided a versatile method for the formylation of electron-rich aromatic compounds, including N-alkylanilines, and is the most probable route through which this compound was first synthesized and later produced on a larger scale.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1201-91-8 | [1][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][5] |

| Molecular Weight | 179.22 g/mol | [1][5] |

| Melting Point | 66-70 °C | [5] |

| Appearance | White to light yellow crystalline powder | |

| Purity | ≥95% | [6] |

Spectroscopic Data:

-

¹H NMR: The spectrum would exhibit signals corresponding to the aromatic protons (typically in the range of 6.5-8.0 ppm), the aldehyde proton (a singlet around 9.5-10.0 ppm), the methylene protons of the hydroxyethyl group, the methyl protons, and the hydroxyl proton.

-

¹³C NMR: The carbon spectrum would show distinct peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the aliphatic carbons of the N-methyl and N-(2-hydroxyethyl) groups.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the aldehyde (around 1670-1700 cm⁻¹), the O-H stretch of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 179. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the hydroxyethyl group, or the methyl group.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-methyl-N-(2-hydroxyethyl)aniline, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Reaction: A Detailed Protocol

Reaction Principle: The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophilic species then attacks the electron-rich aromatic ring of N-methyl-N-(2-hydroxyethyl)aniline, preferentially at the para position due to the ortho,para-directing effect of the amino group. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents:

-

N-methyl-N-(2-hydroxyethyl)aniline

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (or another suitable solvent)

-

Sodium acetate or sodium carbonate (for neutralization)

-

Ice

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction/crystallization)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

Formylation: Dissolve N-methyl-N-(2-hydroxyethyl)aniline in a suitable solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at a low temperature (typically 0-5 °C).

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 40-50 °C to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

-

Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium acetate or sodium carbonate until the pH is neutral. This will precipitate the crude product.

-

Isolation and Purification: The crude product can be isolated by filtration. Further purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Expected Yield: While specific yields can vary depending on the scale and precise conditions, yields for Vilsmeier-Haack formylations of activated anilines are generally reported to be in the range of 60-80%.

Applications in Materials Science

The primary utility of this compound lies in its role as a building block for advanced materials.

Electro-optic Chromophores

The "push-pull" electronic structure of this molecule makes it an excellent precursor for the synthesis of second-order nonlinear optical (NLO) chromophores. These chromophores are the active components in electro-optic polymers, which are used in devices like high-speed optical modulators and switches. The aldehyde group can be readily reacted with various electron-accepting moieties to extend the π-conjugated system and enhance the NLO properties. The hydroxyethyl group provides a convenient handle for further chemical modification, such as incorporation into a polymer backbone, which can improve the thermal stability and processability of the final material.

Signaling Pathway in Electro-Optic Modulation (Conceptual):

Caption: Conceptual diagram of the role of the derived chromophore in an electro-optic modulator.

Polymer Synthesis

This compound is also used in the synthesis of specialized polymers, such as polymethacrylates. The hydroxyl group can be esterified with methacrylic acid or its derivatives, introducing a polymerizable group onto the molecule. The resulting monomer can then be polymerized to create polymers with pendant chromophore units, which can have applications in areas such as photoresists, NLO materials, and specialty coatings.

Conclusion

This compound is a versatile and important intermediate in organic synthesis, with a rich history tied to the development of functional organic materials. Its synthesis, primarily through the Vilsmeier-Haack reaction, is well-established, providing a reliable route to this valuable compound. The unique combination of a formyl group, a tertiary amine, and a reactive hydroxyl group in a single molecule ensures its continued relevance in the design and synthesis of next-generation electro-optic materials and functional polymers. This guide provides a foundational understanding for researchers and professionals seeking to utilize this compound in their own research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]

- 3. fsw.cc [fsw.cc]

- 4. US1499761A - Production of m-amino-benzaldehyde - Google Patents [patents.google.com]

- 5. N-甲基-N-(2-羟乙基)-4-氨基苯醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Methyl-N-hydroxyethyl-4-aminobenzaldehyde | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Utilization of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde in Polymethacrylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the incorporation of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde into polymethacrylate structures. This is achieved through a two-step synthetic pathway: first, the synthesis of a novel functional methacrylate monomer, 2-(methyl(4-formylphenyl)amino)ethyl methacrylate, followed by its controlled radical polymerization. The resulting polymer possesses pendant benzaldehyde groups, which are versatile moieties for post-polymerization modification, making these materials highly valuable for applications in drug delivery, bioconjugation, and advanced materials science. Detailed experimental procedures for both the monomer synthesis and its subsequent polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT) are provided, along with illustrative data and characterization guidelines.

Introduction

The functionalization of polymers with reactive groups is a cornerstone of modern polymer chemistry, enabling the development of materials with tailored properties and functionalities. Aldehyde-functionalized polymers, in particular, have garnered significant interest due to the versatile reactivity of the formyl group. It can readily participate in various chemical transformations, such as Schiff base formation, Wittig reactions, and reductive amination, providing a convenient handle for the covalent attachment of biomolecules, drugs, or other functional moieties.

This document outlines a detailed protocol for the synthesis of polymethacrylates bearing the this compound moiety. The strategy involves the initial synthesis of a methacrylate monomer derived from the title compound, followed by its controlled polymerization. This approach ensures the uniform incorporation of the functional benzaldehyde group along the polymer backbone.

Part 1: Synthesis of 2-(methyl(4-formylphenyl)amino)ethyl methacrylate Monomer

The first step involves the esterification of the hydroxyl group of this compound with methacryloyl chloride in the presence of a base to yield the polymerizable monomer, 2-(methyl(4-formylphenyl)amino)ethyl methacrylate.

Experimental Protocol: Monomer Synthesis

Materials:

-

This compound

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inhibitor (e.g., 4-methoxyphenol (MEHQ))

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of methacryloyl chloride (1.1 eq.) in anhydrous dichloromethane to the reaction mixture via the addition funnel over a period of 30-60 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (e.g., MEHQ) to prevent premature polymerization.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(methyl(4-formylphenyl)amino)ethyl methacrylate monomer.

Illustrative Data: Monomer Synthesis

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Methacryloyl chloride, Triethylamine |

| Solvent | Dichloromethane |

| Reaction Time | 12-24 hours |

| Yield | 75-85% (Illustrative) |

| Appearance | Yellowish oil or low-melting solid |

Part 2: RAFT Polymerization of 2-(methyl(4-formylphenyl)amino)ethyl methacrylate

The synthesized monomer can be polymerized using various controlled radical polymerization techniques. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a robust method that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: RAFT Polymerization

Materials:

-

2-(methyl(4-formylphenyl)amino)ethyl methacrylate (monomer)

-

RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Initiator (e.g., Azobisisobutyronitrile (AIBN))

-

Solvent (e.g., 1,4-Dioxane or N,N-Dimethylformamide (DMF))

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

-

Oil bath

-

Precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

-

In a Schlenk flask, dissolve the 2-(methyl(4-formylphenyl)amino)ethyl methacrylate monomer, the RAFT agent, and AIBN in the chosen solvent. The molar ratios of these components will determine the target molecular weight and should be calculated accordingly.

-

Deoxygenate the reaction mixture by subjecting it to three freeze-pump-thaw cycles.

-

Backfill the Schlenk flask with an inert gas (Argon or Nitrogen).

-

Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time to achieve the target monomer conversion. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or Gel Permeation Chromatography (GPC).

-

To terminate the polymerization, cool the reaction mixture in an ice bath and expose it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a cold non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.

-

Collect the precipitated polymer by filtration or decantation.

-

Redissolve the polymer in a small amount of a suitable solvent and re-precipitate to further purify it.

-

Dry the final polymer product under vacuum to a constant weight.

Illustrative Data: RAFT Polymerization

| Parameter | Example Value 1 | Example Value 2 |

| [Monomer]:[RAFT Agent]:[Initiator] | 100:1:0.2 | 200:1:0.2 |

| Solvent | 1,4-Dioxane | DMF |

| Temperature (°C) | 70 | 70 |

| Time (hours) | 12 | 18 |

| Conversion (%) | 85 | 90 |

| Mn ( g/mol ) (Theoretical) | 24,800 | 49,600 |

| Mn ( g/mol ) (GPC) | 23,500 | 47,200 |

| Polydispersity Index (PDI) | 1.15 | 1.20 |

Note: The data in this table is illustrative and will vary based on the specific reaction conditions.

Visualizations

Signaling Pathway: Monomer Synthesis

Caption: Synthetic pathway for the monomer.

Experimental Workflow: Polymerization

Caption: Workflow for RAFT polymerization.

Further Applications and Characterization

The resulting polymethacrylate with pendant benzaldehyde groups is a versatile platform for further modification. The aldehyde functionality can be used for:

-

Bioconjugation: Covalent attachment of proteins, peptides, or antibodies to create functional biomaterials.

-

Drug Delivery: Formation of stimuli-responsive drug-polymer conjugates, for example, through acid-labile Schiff base linkages for targeted release in acidic tumor microenvironments.

-

Surface Modification: Grafting the polymer onto surfaces to introduce reactive sites for the immobilization of other molecules.

-

Hydrogel Formation: Crosslinking the polymer chains through the aldehyde groups with di-functional molecules (e.g., dihydrazides) to form hydrogels.

Characterization of the polymer can be performed using standard techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomer and polymer.

-

Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymer.

These detailed protocols and application notes provide a solid foundation for researchers to synthesize and utilize this compound in the development of novel functional polymethacrylates for a wide range of applications in materials science and drug development.

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde as a fluorescent probe for tyrosinase detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (NHABA) has been identified as a fluorescent probe for the detection of tyrosinase, a key enzyme in melanin biosynthesis. Its potential application extends to the screening of tyrosinase inhibitors, which are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation disorders. This document provides an overview of its proposed mechanism and outlines a general protocol for its use in tyrosinase activity assays.

Note: The following protocols and data are based on generalized principles of fluorescent probe assays for tyrosinase. Specific quantitative data and detailed experimental validation for this compound are not extensively available in peer-reviewed literature. Researchers are advised to perform thorough validation and optimization of the assay for their specific experimental conditions.

Principle of Detection

The proposed mechanism for the detection of tyrosinase using this compound is based on a change in the molecule's fluorescence upon enzymatic modification. Tyrosinase catalyzes the hydroxylation of monophenols and the subsequent oxidation to o-quinones. It is hypothesized that NHABA, which contains a substituted aminobenzaldehyde group, may act as a substrate for tyrosinase. The enzymatic reaction is expected to alter the electronic properties of the molecule, leading to a measurable change in its fluorescence intensity. This "turn-on" or "turn-off" fluorescent response can be correlated with the concentration and activity of tyrosinase.

Experimental Protocols

Synthesis of this compound

A general synthetic route for N-substituted 4-aminobenzaldehydes can be adapted for the synthesis of NHABA. A plausible method involves the reaction of 4-fluorobenzaldehyde with N-methyl-2-aminoethanol in the presence of a suitable base and catalyst.

Materials:

-

4-fluorobenzaldehyde

-

N-methyl-2-aminoethanol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and N-methyl-2-aminoethanol (1.2 equivalents) in DMF.

-

Add potassium carbonate (2 equivalents) to the mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Tyrosinase Activity Assay

This protocol describes a general method for measuring tyrosinase activity using NHABA as a fluorescent probe in a 96-well plate format, suitable for high-throughput screening.

Materials:

-

This compound (NHABA) stock solution (e.g., 10 mM in DMSO)

-

Mushroom tyrosinase (e.g., from Agaricus bisporus) stock solution (e.g., 1000 U/mL in phosphate buffer)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of NHABA by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 10 µM).

-

Prepare a series of tyrosinase dilutions in phosphate buffer to generate a standard curve (e.g., 0-100 U/mL).

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the NHABA working solution.

-

Add 50 µL of the tyrosinase dilutions (or sample containing unknown tyrosinase activity) to the respective wells.

-

For a negative control, add 50 µL of phosphate buffer instead of the tyrosinase solution.

-

Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific time period (e.g., 30 minutes). Protect the plate from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the reaction product. These wavelengths should be determined experimentally by performing a spectral scan of the probe with and without active tyrosinase.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from all readings.

-

Plot the fluorescence intensity against the tyrosinase concentration to generate a standard curve.

-

Determine the tyrosinase activity in unknown samples by interpolating their fluorescence readings from the standard curve.

-

Data Presentation

The following tables are templates. The user should populate them with their own experimental data.

Table 1: Spectroscopic Properties of this compound (NHABA) and its Tyrosinase-Activated Product.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

| NHABA | TBD | TBD | TBD |

| NHABA + Tyrosinase | TBD | TBD | TBD |

| TBD: To be determined experimentally. |

Table 2: Performance Characteristics of the NHABA-based Tyrosinase Assay.

| Parameter | Value |

| Linear Range (U/mL) | TBD |

| Limit of Detection (LOD) (U/mL) | TBD |

| Limit of Quantification (LOQ) (U/mL) | TBD |

| Specificity (vs. other enzymes) | TBD |

| TBD: To be determined experimentally. |

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of tyrosinase detection.

Caption: Proposed mechanism of tyrosinase detection using NHABA.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the tyrosinase assay.

Caption: Experimental workflow for the tyrosinase activity assay.

Conclusion

This compound presents a potential avenue for the development of a fluorescent probe for tyrosinase detection. The provided protocols offer a foundational framework for researchers to explore its application. However, it is imperative to conduct thorough experimental validation to determine its efficacy, sensitivity, and specificity. Further research is required to fully elucidate the mechanism of interaction and to establish robust quantitative data for its use in scientific and drug development settings.

Application Notes and Protocols: N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde as a Chemosensor for Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (MHEA) as a potential chemosensor for the colorimetric detection of phenolic compounds. While direct and detailed applications of MHEA for this purpose are not extensively documented in peer-reviewed literature, its structural similarity to well-established reagents, such as 4-aminoantipyrine (4-AAP), suggests a similar mechanism of action. This document outlines a hypothesized signaling pathway, a detailed experimental protocol adapted from the established 4-AAP method, and expected performance characteristics. The provided protocols and data serve as a robust starting point for the development and validation of MHEA-based phenolic compound assays in various research and development settings, including environmental monitoring and drug discovery.

Introduction

Phenolic compounds are a broad class of organic molecules characterized by a hydroxyl group attached to an aromatic ring. They are widely distributed in nature and are also significant environmental pollutants originating from various industrial processes. The detection and quantification of phenolic compounds are of paramount importance in environmental science, food chemistry, and pharmaceutical development. This compound is a substituted aminobenzaldehyde that has been suggested as a potential chemosensor for phenolic compounds.[1][2] This is likely based on its ability to undergo a reaction with phenols in the presence of an oxidizing agent to produce a colored product, enabling colorimetric or spectrophotometric quantification.

Hypothesized Signaling Pathway

The proposed mechanism for the detection of phenolic compounds using MHEA is analogous to the well-established oxidative coupling reaction of 4-aminoantipyrine (4-AAP) with phenols. The reaction is initiated by an oxidizing agent, which facilitates the electrophilic attack of MHEA on the phenolate ion. The resulting adduct is then further oxidized to form a stable, colored indo-aniline-like dye. The intensity of the color produced is directly proportional to the concentration of the phenolic compound.

Caption: Hypothesized signaling pathway for the detection of phenolic compounds using MHEA.

Quantitative Data

| Parameter | Typical Value (4-AAP Method) | Unit |

| Wavelength of Max. Absorbance (λmax) | 510 | nm |

| Limit of Detection (LOD) | 0.1 - 1.0 | mg/L |

| Limit of Quantification (LOQ) | 0.3 - 3.0 | mg/L |

| Linear Dynamic Range | 0.1 - 20.0 | mg/L |

| Response Time | 5 - 15 | minutes |

| Precision (RSD) | < 5 | % |

| Recovery | 95 - 105 | % |

Experimental Protocols

The following is a detailed protocol for the colorimetric determination of phenolic compounds, adapted from the standard 4-AAP method. This protocol can serve as a starting point for developing a specific assay using MHEA.

Reagent and Solution Preparation

-

MHEA Reagent (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of deionized water. Prepare this solution fresh daily.

-

Ammonium Hydroxide Buffer (0.5 M, pH 10.0 ± 0.2): Dissolve 26.75 g of ammonium chloride in approximately 400 mL of deionized water. Add 33.5 mL of concentrated ammonium hydroxide and dilute to 500 mL with deionized water. Adjust the pH to 10.0 ± 0.2 using additional ammonium hydroxide or hydrochloric acid.

-

Potassium Ferricyanide Solution (2% w/v): Dissolve 2.0 g of potassium ferricyanide (K₃[Fe(CN)₆]) in 100 mL of deionized water. Store in a brown bottle and prepare fresh weekly.

-

Phenol Stock Solution (100 mg/L): Dissolve 10.0 mg of phenol in 100 mL of deionized water.

-

Phenol Working Standards: Prepare a series of working standards by diluting the phenol stock solution with deionized water to concentrations ranging from 0.1 mg/L to 20 mg/L.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of a sample for phenolic compounds.